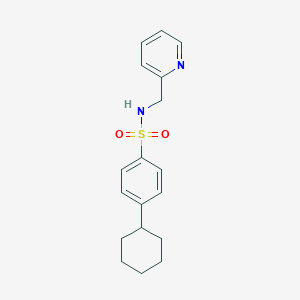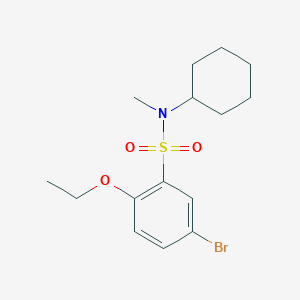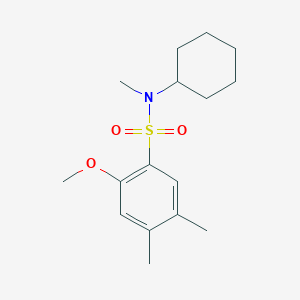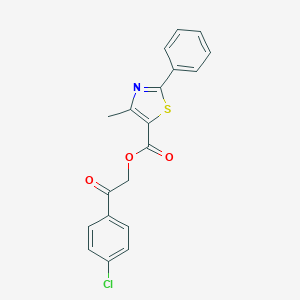
1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole, also known as L-798,106, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of imidazoles and has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Wissenschaftliche Forschungsanwendungen
1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. It also has analgesic properties and has been shown to reduce pain in animal models of neuropathic and inflammatory pain. In addition, 1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has been shown to have anticonvulsant effects and may have potential as a treatment for epilepsy.
Wirkmechanismus
The exact mechanism of action of 1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory cytokines. By inhibiting COX-2, 1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole reduces the production of these cytokines and thus exhibits anti-inflammatory effects. It is also believed to act on the GABAergic system in the brain, which may contribute to its analgesic and anticonvulsant effects.
Biochemical and Physiological Effects:
1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are involved in the inflammatory response. It also reduces the production of prostaglandins, which are involved in pain and inflammation. In addition, 1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has been shown to increase the levels of GABA in the brain, which may contribute to its analgesic and anticonvulsant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole in lab experiments is that it exhibits a wide range of biological activities, making it a versatile compound for studying various physiological processes. Another advantage is that it has been extensively studied and its mechanism of action is well understood. However, one limitation of using 1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is that it is a synthetic compound and may not accurately reflect the effects of natural compounds in the body. In addition, its potential therapeutic applications have not been extensively studied in humans, so its safety and efficacy in humans are not well established.
Zukünftige Richtungen
There are several future directions for research on 1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole. One area of research is to further investigate its potential therapeutic applications, particularly in the treatment of inflammatory and neuropathic pain and epilepsy. Another area of research is to explore its potential as a drug candidate for the treatment of other diseases, such as cancer and Alzheimer's disease. Additionally, further research is needed to determine its safety and efficacy in humans and to develop more effective and efficient synthesis methods for 1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole.
Synthesemethoden
The synthesis of 1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole involves the reaction of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with 2-phenyl-4,5-dihydro-1H-imidazole in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The resulting product is then purified by column chromatography to obtain pure 1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole.
Eigenschaften
IUPAC Name |
1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-13-11-16(23-3)17(12-14(13)2)24(21,22)20-10-9-19-18(20)15-7-5-4-6-8-15/h4-8,11-12H,9-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFLZIBAPMPYKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

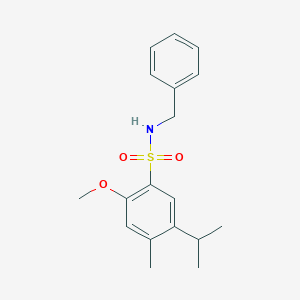
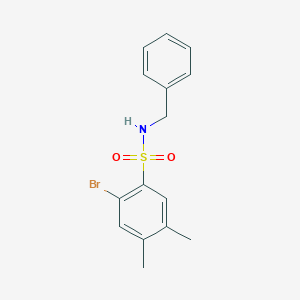
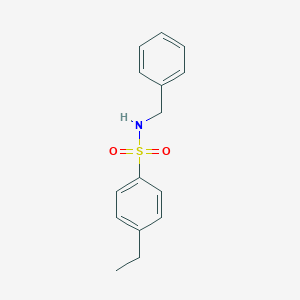
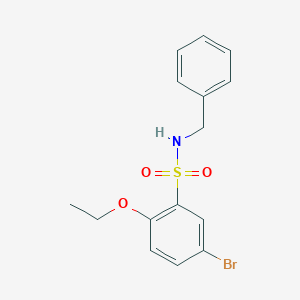

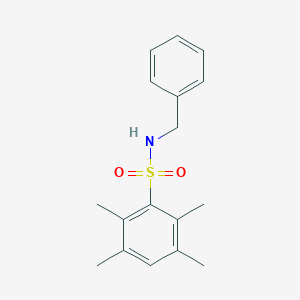
![3-[(2,5-dimethoxyphenyl)sulfonylamino]benzoic Acid](/img/structure/B497466.png)

